molecular formula C24H32N4O3S B10947888 5-{5-[(4-tert-butylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

5-{5-[(4-tert-butylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10947888
M. Wt: 456.6 g/mol
InChI Key: JNDDCUZBIGDINN-UHFFFAOYSA-N
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Description

5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenoxy group: This step involves the reaction of the furan derivative with 4-(tert-butyl)phenol in the presence of a suitable catalyst.

    Introduction of the triazole ring: This can be done via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Addition of the morpholinopropyl group: This step involves the reaction of the triazole derivative with a morpholine derivative under suitable conditions.

    Formation of the hydrosulfide group: This final step can be achieved by introducing a sulfur source, such as hydrogen sulfide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties.

    Reduction: Reduction reactions can occur at the triazole ring and other reducible functional groups.

    Substitution: The phenoxy and morpholinopropyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4H-1,2,4-TRIAZOLE: Lacks the morpholinopropyl and hydrosulfide groups.

    5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOLE: Lacks the hydrosulfide group.

Uniqueness

The presence of the morpholinopropyl and hydrosulfide groups in 5-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain targets, as well as its reactivity in various chemical reactions.

Properties

Molecular Formula

C24H32N4O3S

Molecular Weight

456.6 g/mol

IUPAC Name

3-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H32N4O3S/c1-24(2,3)18-5-7-19(8-6-18)30-17-20-9-10-21(31-20)22-25-26-23(32)28(22)12-4-11-27-13-15-29-16-14-27/h5-10H,4,11-17H2,1-3H3,(H,26,32)

InChI Key

JNDDCUZBIGDINN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NNC(=S)N3CCCN4CCOCC4

Origin of Product

United States

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